molecular formula C12H26 B14547667 2,3,3,4,5-Pentamethylheptane CAS No. 62199-67-1

2,3,3,4,5-Pentamethylheptane

Cat. No.: B14547667
CAS No.: 62199-67-1
M. Wt: 170.33 g/mol
InChI Key: OLZJEASBDLLWCY-UHFFFAOYSA-N
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Description

2,3,3,4,5-Pentamethylheptane is a branched hydrocarbon with the molecular formula C12H26 It is a member of the alkane family, characterized by its saturated carbon chain and multiple methyl groups attached to the heptane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3,4,5-Pentamethylheptane typically involves the alkylation of heptane with methylating agents under controlled conditions. One common method is the Friedel-Crafts alkylation, where heptane reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, separation techniques such as distillation and chromatography are employed to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

2,3,3,4,5-Pentamethylheptane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.

    Reduction: Although less common, reduction reactions can convert any functional groups present back to hydrocarbons.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, replacing hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Halogenation can be achieved using chlorine (Cl2) or bromine (Br2) in the presence of light or a radical initiator.

Major Products Formed

    Oxidation: Depending on the extent of oxidation, products can range from alcohols (e.g., 2,3,3,4,5-pentamethylheptanol) to carboxylic acids (e.g., 2,3,3,4,5-pentamethylheptanoic acid).

    Reduction: The primary product is the fully saturated hydrocarbon.

    Substitution: Halogenated derivatives such as 2,3,3,4,5-pentamethylheptyl chloride or bromide.

Scientific Research Applications

2,3,3,4,5-Pentamethylheptane has several applications in scientific research:

    Chemistry: It serves as a model compound for studying the effects of branching on the physical and chemical properties of alkanes.

    Biology: Its derivatives can be used in the synthesis of biologically active molecules.

    Industry: Used as a solvent or intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2,3,3,4,5-Pentamethylheptane primarily involves its interactions with other molecules through van der Waals forces. Its hydrophobic nature allows it to interact with lipid membranes and hydrophobic pockets in proteins, potentially affecting their function. The specific molecular targets and pathways depend on the context of its application, such as in drug delivery or as a solvent.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,5,6-Pentamethylheptane
  • 2,3,3,5,6-Pentamethylheptane
  • 2,2,4,6,6-Pentamethylheptane

Uniqueness

2,3,3,4,5-Pentamethylheptane is unique due to its specific branching pattern, which influences its physical properties such as boiling point, melting point, and solubility. Compared to its isomers, it may exhibit different reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

CAS No.

62199-67-1

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

2,3,3,4,5-pentamethylheptane

InChI

InChI=1S/C12H26/c1-8-10(4)11(5)12(6,7)9(2)3/h9-11H,8H2,1-7H3

InChI Key

OLZJEASBDLLWCY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)C(C)(C)C(C)C

Origin of Product

United States

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